Dextro-(-)-benzylpenicilloic acid hydrate
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Overview
Description
Dextro-(-)-benzylpenicilloic acid hydrate is a chemical compound that belongs to the class of penicilloic acids These compounds are derivatives of penicillin and are known for their antibiotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextro-(-)-benzylpenicilloic acid hydrate typically involves the hydrolysis of benzylpenicillin (penicillin G) under acidic or basic conditions. The reaction proceeds as follows:
Hydrolysis of Benzylpenicillin: Benzylpenicillin is treated with an acid or base to break the β-lactam ring, resulting in the formation of benzylpenicilloic acid.
Hydration: The benzylpenicilloic acid is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of benzylpenicillin through fermentation using Penicillium chrysogenum.
Extraction and Purification: Extraction of benzylpenicillin from the fermentation broth and purification.
Chemical Conversion: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by hydration to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
Dextro-(-)-benzylpenicilloic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Dextro-(-)-benzylpenicilloic acid hydrate has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other penicillin derivatives.
Biology: Studied for its antibiotic properties and potential use in combating bacterial infections.
Medicine: Investigated for its potential therapeutic applications, particularly in antibiotic therapy.
Industry: Used in the production of various chemical intermediates and as a research tool in the development of new antibiotics.
Mechanism of Action
The mechanism of action of dextro-(-)-benzylpenicilloic acid hydrate involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Benzylpenicillin (Penicillin G): The parent compound from which dextro-(-)-benzylpenicilloic acid hydrate is derived.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a hydrate form
Properties
CAS No. |
195141-09-4 |
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Molecular Formula |
C16H22N2O6S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H20N2O5S.H2O/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);1H2 |
InChI Key |
NJHATQWKXNVOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C.O |
Origin of Product |
United States |
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